molecular formula C8H11N3O2 B13802369 (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione CAS No. 72995-81-4

(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione

Cat. No.: B13802369
CAS No.: 72995-81-4
M. Wt: 181.19 g/mol
InChI Key: DASYOBYZSFHRHS-ZCFIWIBFSA-N
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Description

2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) is a synthetic organic compound that belongs to the class of piperazinediones These compounds are characterized by a piperazine ring with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

    Introduction of the Aziridinylmethyl Group: This step may involve the reaction of the piperazinedione intermediate with aziridine in the presence of a suitable catalyst.

    Addition of the Methylene Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperazinedione derivatives.

    Substitution: The aziridinylmethyl and methylene groups can participate in substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2,5-Piperazinedione: Basic structure without additional functional groups.

    3-(Aziridinylmethyl)-2,5-Piperazinedione: Lacks the methylene group.

    6-Methylene-2,5-Piperazinedione: Lacks the aziridinylmethyl group.

Properties

CAS No.

72995-81-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(3R)-3-(aziridin-1-ylmethyl)-6-methylidenepiperazine-2,5-dione

InChI

InChI=1S/C8H11N3O2/c1-5-7(12)10-6(8(13)9-5)4-11-2-3-11/h6H,1-4H2,(H,9,13)(H,10,12)/t6-/m1/s1

InChI Key

DASYOBYZSFHRHS-ZCFIWIBFSA-N

Isomeric SMILES

C=C1C(=O)N[C@@H](C(=O)N1)CN2CC2

Canonical SMILES

C=C1C(=O)NC(C(=O)N1)CN2CC2

Origin of Product

United States

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